molecular formula C12H6BrClF2 B14454379 4'-Bromo-4-chloro-2,6-difluoro-1,1'-biphenyl CAS No. 76619-52-8

4'-Bromo-4-chloro-2,6-difluoro-1,1'-biphenyl

Cat. No.: B14454379
CAS No.: 76619-52-8
M. Wt: 303.53 g/mol
InChI Key: JYYQQNKVQHGZIY-UHFFFAOYSA-N
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Description

4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure. The unique arrangement of these halogen atoms imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: The biphenyl structure allows for coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions often involve refluxing in solvents like toluene or ethanol to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple halogen atoms in 4’-Bromo-4-chloro-2,6-difluoro-1,1’-biphenyl imparts unique electronic and steric properties, making it distinct from other biphenyl derivatives

Properties

CAS No.

76619-52-8

Molecular Formula

C12H6BrClF2

Molecular Weight

303.53 g/mol

IUPAC Name

2-(4-bromophenyl)-5-chloro-1,3-difluorobenzene

InChI

InChI=1S/C12H6BrClF2/c13-8-3-1-7(2-4-8)12-10(15)5-9(14)6-11(12)16/h1-6H

InChI Key

JYYQQNKVQHGZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2F)Cl)F)Br

Origin of Product

United States

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